molecular formula C10H8N2O6 B13734569 Methyl 3-(2,4-dinitrophenyl)prop-2-enoate CAS No. 441787-11-7

Methyl 3-(2,4-dinitrophenyl)prop-2-enoate

Cat. No.: B13734569
CAS No.: 441787-11-7
M. Wt: 252.18 g/mol
InChI Key: VBJBIPGWRSWOLJ-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dinitrophenyl)prop-2-enoate is an α,β-unsaturated ester featuring a 2,4-dinitrophenyl (DNP) substituent. The compound’s structure comprises a prop-2-enoate backbone esterified with a methyl group and substituted at the β-position with a DNP moiety. The DNP group is characterized by two nitro (-NO₂) groups at the 2- and 4-positions of the phenyl ring, conferring strong electron-withdrawing properties. This structural motif enhances electrophilicity, making the compound reactive in conjugate addition and cycloaddition reactions.

Properties

CAS No.

441787-11-7

Molecular Formula

C10H8N2O6

Molecular Weight

252.18 g/mol

IUPAC Name

methyl 3-(2,4-dinitrophenyl)prop-2-enoate

InChI

InChI=1S/C10H8N2O6/c1-18-10(13)5-3-7-2-4-8(11(14)15)6-9(7)12(16)17/h2-6H,1H3

InChI Key

VBJBIPGWRSWOLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-dinitrophenyl)prop-2-enoate typically involves the esterification of 2,4-dinitrophenylacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dinitrophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the amino derivative of the compound.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of nitro groups with other functional groups.

Scientific Research Applications

Methyl 3-(2,4-dinitrophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dinitrophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and proteins. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The DNP group in this compound significantly increases electrophilicity compared to the 4-nitrophenyl derivative (), facilitating nucleophilic attack at the β-position. In contrast, the trimethylphenyl analogue () exhibits enhanced lipophilicity and reduced reactivity due to electron-donating methyl groups.
  • Molecular Weight and Stability : The DNP substituent contributes to a higher molecular weight (252.19 g/mol) compared to the 4-nitrophenyl (207.19 g/mol) and trimethylphenyl (212.27 g/mol) analogues. The nitro groups also enhance thermal and oxidative stability, as seen in DNP-containing Schiff base complexes ().

Spectroscopic Characterization

  • Infrared Spectroscopy : Nitro groups in DNP show characteristic asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively, as observed in Fe(II) complexes ().
  • UV-Vis Spectroscopy : The DNP group exhibits strong absorption in the 300–400 nm range due to n→π* transitions, distinct from the 4-nitrophenyl analogue’s peak at ~270 nm .

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